molecular formula C26H15ClFN3O4 B11393216 1-(3-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11393216
M. Wt: 487.9 g/mol
InChI Key: RNHJSOUCTABGRN-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorobenzoyl group, and a benzofuran moiety, all connected to a dihydropyridazine carboxamide core. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzofuran intermediate, followed by the introduction of the fluorobenzoyl and chlorophenyl groups. The final step involves the formation of the dihydropyridazine carboxamide core through a cyclization reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.

Scientific Research Applications

1-(3-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-(2-fluorobenzoyl)-2-thiourea: This compound shares similar functional groups but has a different core structure, leading to distinct chemical and biological properties.

    2-(4-chlorophenyl)-5-(4-fluorobenzoyl)-1,3-thiazole: Another compound with similar functional groups but a different core, resulting in unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C26H15ClFN3O4

Molecular Weight

487.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C26H15ClFN3O4/c27-16-4-3-5-18(14-16)31-13-12-20(32)23(30-31)26(34)29-22-19-6-1-2-7-21(19)35-25(22)24(33)15-8-10-17(28)11-9-15/h1-14H,(H,29,34)

InChI Key

RNHJSOUCTABGRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=NN(C=CC4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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